molecular formula C18H21NO4 B2963191 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide CAS No. 433964-22-8

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide

Cat. No.: B2963191
CAS No.: 433964-22-8
M. Wt: 315.369
InChI Key: YVLBNOJYULROQU-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 3 and 5 positions of the benzamide ring and a propan-2-yloxyphenyl group attached to the nitrogen atom of the amide

Scientific Research Applications

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-propan-2-yloxyaniline in the presence of a base such as triethylamine to yield the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-propan-2-ylphenyl)benzamide
  • 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
  • 3,4-dimethoxy-N-(2-propynyl)benzamide

Uniqueness

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is unique due to the specific positioning of the methoxy groups and the propan-2-yloxyphenyl group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the propan-2-yloxy group, in particular, can enhance its solubility and interaction with biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(2)23-15-7-5-14(6-8-15)19-18(20)13-9-16(21-3)11-17(10-13)22-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLBNOJYULROQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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